REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[C:7]([OH:12])[CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:13])[CH:3]=1.[NH:14]1[CH:18]=[CH:17][N:16]=[CH:15]1>O1CCOCC1>[N:14]1([C:2]2[C:11]3[C:6](=[C:7]([OH:12])[CH:8]=[CH:9][CH:10]=3)[N:5]=[C:4]([CH3:13])[CH:3]=2)[CH:18]=[CH:17][N:16]=[CH:15]1
|
Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
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ClC1=CC(=NC2=C(C=CC=C12)O)C
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Name
|
|
Quantity
|
3.53 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
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TEMPERATURE
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Details
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to reflux for 28 h
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Duration
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28 h
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Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography on silica gel (elution with DCM/methanol 10:1)
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)C1=CC(=NC2=C(C=CC=C12)O)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |